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Y-27632-d4 Dihydrochloride Hydrate

Cat. No.: B1151866
M. Wt: 342.3
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Description

Significance of ROCK Signaling in Cellular Homeostasis and Disease Pathogenesis

The Rho family of small GTPases and their downstream effectors, the ROCK proteins, are central regulators of the actin cytoskeleton. tocris.com There are two main isoforms, ROCK1 and ROCK2, which, despite some overlapping functions, have distinct roles and tissue distributions. nih.govresearchgate.net These serine-threonine kinases are involved in a multitude of cellular processes by phosphorylating various substrates, thereby controlling cell shape, adhesion, motility, and contraction. nih.govnih.gov

Given their pervasive role, dysregulation of ROCK signaling is implicated in a wide range of pathologies. nih.gov Aberrant ROCK activity has been linked to the development and progression of various cancers by influencing cell proliferation and motility. tocris.comresearchgate.net In the cardiovascular system, ROCK signaling is involved in the pathophysiology of hypertension and vasospasm. nih.govcaymanchem.com Furthermore, this pathway is a key player in neurodegenerative diseases, glaucoma, and nerve injury. nih.govresearchgate.netnih.gov The profound impact of the ROCK pathway on both normal cell function and disease makes it a significant subject of academic and clinical research.

Overview of Rho-associated Protein Kinase Inhibitors in Academic Inquiry

The development of small molecule inhibitors has been instrumental in elucidating the function of ROCKs. Compounds such as Fasudil and Y-27632 are among the most widely used ROCK inhibitors in research settings. nih.gov These molecules typically function as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream targets. tocris.com

While these inhibitors have been invaluable, their use requires careful interpretation of results. For instance, inhibitors like Y-27632 and Fasudil can exhibit off-target effects, inhibiting other kinases, especially at the higher concentrations often used in cell-based studies. caymanchem.com This has spurred efforts to develop more potent and isoform-selective ROCK inhibitors to allow for a more precise understanding of the distinct roles of ROCK1 and ROCK2. caymanchem.com The ongoing research into these inhibitors continues to refine our understanding of ROCK-mediated signaling.

Historical Context and Evolution of Rho-associated Protein Kinase Inhibitor Y-27632 in Research

The compound Y-27632 was identified as a potent and selective inhibitor of ROCK and has since become a cornerstone of research into this signaling pathway. caymanchem.com It has been widely adopted in various fields, most notably in stem cell research. Studies have shown that Y-27632 can significantly enhance the survival of human embryonic and induced pluripotent stem cells, particularly after dissociation into single cells, a process that normally induces apoptosis. tocris.comcaymanchem.com This property has made it a standard component in many cell culture protocols, facilitating the cloning and manipulation of stem cells. caymanchem.com

Within this context, Y-27632-d4 Dihydrochloride Hydrate emerges as a specialized tool. This compound is an isotopically labeled version of Y-27632, where four hydrogen atoms have been replaced by deuterium (B1214612). Its primary application in research is to serve as an internal standard for the quantification of Y-27632 in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because it is chemically identical to Y-27632 but has a different mass, it can be added to a sample in a known quantity. By comparing the mass spectrometry signal of the deuterated standard to the non-deuterated Y-27632 from the sample, researchers can achieve highly accurate and precise measurements of the inhibitor's concentration. This is critical for pharmacokinetic studies and for accurately correlating the concentration of Y-27632 with observed biological effects.

Properties

Molecular Formula

C₁₄H₂₁D₄Cl₂N₃O₂

Molecular Weight

342.3

Synonyms

trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide-d4 Dihydrochloride Monohydrate;  (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide-d4 Dihydrochloride Monohydrate; 

Origin of Product

United States

Mechanistic Elucidation of Rho Associated Protein Kinase Inhibitor Y 27632 D4 Dihydrochloride Hydrate

Molecular Target Specificity and Affinity of Y-27632

Y-27632 is a well-characterized, cell-permeable small molecule that acts as a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). nih.govstemcell.com The deuterated form, Y-27632-d4 Dihydrochloride Hydrate, is utilized in research settings and is expected to exhibit the same mechanistic properties as its non-deuterated counterpart.

Inhibition of ROCK1 and ROCK2 Isoforms by Y-27632

Y-27632 demonstrates inhibitory activity against both major isoforms of ROCK: ROCK1 (also known as p160ROCK) and ROCK2. nih.govsigmaaldrich.com Its affinity for these kinases is significant, with reported inhibitor constant (Ki) values indicating potent inhibition. Specifically, the Ki of Y-27632 for ROCK1 is approximately 220 nM, and for ROCK2, it is around 300 nM. stemcell.commedchemexpress.comadooq.com This demonstrates a high degree of affinity for both isoforms, although some studies suggest a slightly higher affinity for ROCK1. stemcell.commedchemexpress.comadooq.com The inhibitory potency of Y-27632 is at least 20 to 30 times higher for ROCK kinases compared to other Rho effector kinases like citron kinase and protein kinase PKN, highlighting its specificity. nih.gov

Inhibitory Activity of Y-27632 Against ROCK Isoforms
IsoformInhibitor Constant (Ki)
ROCK1~220 nM
ROCK2~300 nM

Competitive Binding Mechanism at the ATP Catalytic Site

The mechanism by which Y-27632 inhibits ROCK activity is through competitive binding at the ATP catalytic site. nih.govstemcell.comsigmaaldrich.com This means that Y-27632 directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the ROCK enzyme. nih.govnih.gov By occupying this site, Y-27632 effectively prevents the phosphorylation of downstream substrates by ROCK, thereby blocking its signaling functions. nih.gov This competitive inhibition is a key feature of its mechanism of action and has been confirmed in multiple studies. nih.govstemcell.comsigmaaldrich.com

Downstream Cellular and Molecular Pathway Modulations by Y-27632

The inhibition of ROCK by Y-27632 leads to a cascade of downstream effects on various cellular processes and molecular pathways.

Regulation of Actomyosin (B1167339) Contractility and Cytoskeletal Dynamics

One of the most prominent effects of Y-27632 is the regulation of actomyosin contractility and cytoskeletal dynamics. bibliotekanauki.pl ROCK plays a crucial role in phosphorylating the myosin light chain (MLC), which is a key step in promoting the assembly of actin stress fibers and focal adhesions, leading to increased cellular contraction. nih.govfrontiersin.org By inhibiting ROCK, Y-27632 leads to a decrease in MLC phosphorylation. frontiersin.org This results in the disassembly of stress fibers and a reduction in cellular tension, causing changes in cell morphology, such as cell rounding. bibliotekanauki.pl For instance, treatment of glioma C6 cells with Y-27632 resulted in the disappearance of stress fibers and a redistribution of filamentous actin to the submembrane area. bibliotekanauki.pl

Interplay with RhoA/ROCK Signaling Cascade Effectors

Y-27632 directly interferes with the RhoA/ROCK signaling pathway, which is a central regulator of the cytoskeleton. nih.govnih.gov RhoA, a small GTPase, activates ROCK, which in turn phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1), further increasing MLC phosphorylation. nih.gov Y-27632's inhibition of ROCK disrupts this entire cascade. nih.gov This leads to a decrease in the activity of downstream effectors like LIM kinases, which are responsible for phosphorylating and inactivating cofilin, a protein that promotes actin filament depolymerization. nih.gov The net result is a significant alteration in the organization and dynamics of the actin cytoskeleton. bibliotekanauki.pl

Influence on Interconnected Signaling Pathways (e.g., ERK, Rac1, PKA, β-catenin)

The effects of Y-27632 extend beyond the immediate RhoA/ROCK pathway, influencing several interconnected signaling pathways.

Impact of Rho Associated Protein Kinase Inhibitor Y 27632 on Fundamental Cellular Processes

Cell Survival and Apoptosis Regulation by Y-27632

The compound's effects on cell viability are profound, particularly its ability to counteract programmed cell death, or apoptosis, under various conditions.

A significant challenge in cell culture, especially for stem cells, is a form of apoptosis known as anoikis, which is triggered when anchorage-dependent cells are detached from the extracellular matrix (ECM). nih.govnih.govresearchgate.net Y-27632 has been widely demonstrated to enhance the survival of single-dissociated human embryonic stem cells (hESCs) by preventing this dissociation-induced apoptosis. stemcell.comcellagentech.com This protective effect increases the cloning efficiency and survival of hESCs after dissociation and cryopreservation. stemcell.com

The mechanism involves the inhibition of ROCK-dependent hyperactivation of actin-myosin contraction, which is induced upon the loss of cell-cell adhesion. mdpi.com This effect is not limited to embryonic stem cells. Studies have shown that Y-27632 also reduces dissociation-induced apoptosis in mouse salivary gland stem cells (SGSCs), human keratinocytes, mouse intestinal stem cells, and mouse prostate stem cells, highlighting a common mechanism in cells with an epithelial phenotype. nih.govmdpi.com For instance, treatment with Y-27632 restored the viability of SGSCs that was significantly reduced during their isolation and subsequent culture in suspension. nih.govnih.gov

Y-27632 modulates several key pathways involved in programmed cell death. A primary mechanism is the suppression of caspase activity. In marmoset induced pluripotent stem cells (iPSCs), Y-27632 was found to markedly diminish apoptosis by suppressing the expression and activity of caspase-3. nih.gov Similarly, pretreatment of human cardiac stem cells with Y-27632 significantly reduced doxorubicin-induced cell death by inhibiting the increase in cleaved caspase-3. plos.org

The compound also influences the expression of apoptosis-regulating proteins. In mouse SGSCs, Y-27632 treatment led to an upregulation of the anti-apoptotic protein BCL-2. nih.govmdpi.com This resulted in a significant reduction in the populations of apoptotic and necrotic cells. nih.govnih.gov However, the effect of Y-27632 on apoptosis can be context-dependent. In embryonic avian corneal epithelium, inhibiting the ROCK pathway with Y-27632 was found to increase apoptosis markers, including caspase-3 activity and annexin (B1180172) V binding, when ECM-stimulated actin reorganization was blocked. nih.govnih.gov In some cancer cell lines, such as tongue squamous cell carcinoma cells Tca8113 and CAL-27, Y-27632 treatment also led to an increase in apoptotic cells. nih.gov

Table 1: Effect of Y-27632 on Apoptosis Markers in Various Cell Types

Cell TypeConditionEffect of Y-27632Key FindingsReference(s)
Human Cardiac Stem CellsDoxorubicin-induced stressAnti-apoptoticSignificantly inhibited the increase in cleaved Caspase-3. plos.org
Marmoset iPSCsSingle-cell dissociationAnti-apoptoticSuppressed expression and activity of caspase-3. nih.gov
Mouse Salivary Gland Stem CellsSuspension cultureAnti-apoptoticUpregulated BCL-2; reduced apoptotic and necrotic cell populations. nih.govnih.gov
Human Pluripotent Stem CellsLong-term treatment in specific mediaPro-apoptoticIncreased the ratio of apoptotic (aCasp3+) cells among OCT4+ cells. nih.gov
Embryonic Avian Corneal EpitheliumCulture without basal laminaPro-apoptoticIncreased caspase-3 activity and annexin V binding. nih.govnih.gov
Tca8113 & CAL-27 Tongue Cancer CellsIn vitro treatmentPro-apoptoticSignificantly increased the number of apoptotic cells. nih.gov

Proliferative and Growth Dynamics Mediated by Y-27632

Y-27632 demonstrates a complex and often cell-type-specific influence on cell proliferation and growth.

This pro-proliferative effect is also prominent in stem cell research. Y-27632 promotes the proliferation of human periodontal ligament stem cells (PDLSCs), an effect mediated through the extracellular-signal-regulated kinase (ERK) signaling cascade. nih.govnih.gov In human foreskin keratinocytes (HFKs), Y-27632 treatment led to a concentration-dependent increase in proliferation rates, which corresponded to an increase in the proportion of cells in the S/G2/M phases of the cell cycle. nih.gov However, its effect on cancer cell proliferation is varied. While it was found to inhibit the proliferation of T24 and 5637 bladder cancer cells in a concentration- and time-dependent manner spandidos-publications.com, it showed a modest increase in the proliferation of SW620 colon cancer cells when seeded at low densities. nih.gov

Table 2: Proliferative Effects of Y-27632 on Different Cell Lines

Cell LineageEffectMechanism/ObservationReference(s)
Human Corneal Endothelial Cells (CECs)EnhancementIncreased overall cell yield 1.96 to 3.36-fold. nih.gov
Marmoset iPSCsEnhancementPromoted the number of proliferating cells after single-cell dissociation. nih.gov
Human Periodontal Ligament Stem Cells (PDLSCs)EnhancementInduced proliferation through the ERK signaling cascade. nih.gov
Human Foreskin Keratinocytes (HFKs)EnhancementIncreased proportion of cells in S/G2/M phases. nih.gov
T24 & 5637 Bladder Cancer CellsInhibitionSuppressed cell proliferation in a concentration- and time-dependent manner. spandidos-publications.com
SW620 Colon Cancer CellsEnhancement (at low density)Led to a 1.5-fold increase in proliferation at low seeding densities. nih.gov
Human Term Placenta-Derived TrophoblastsNo significant effectDid not affect the Ki-67–positive cell ratio or [3H] Thymidine uptake. plos.org

The influence of Y-27632 on cell growth is not universally proliferative and can be highly dependent on the cellular context and duration of treatment. A striking example is its effect on human dermal fibroblasts (HDFs). While short-term treatment can increase HDF growth, prolonged exposure to Y-27632 has been shown to decrease their growth by inducing cellular senescence. nih.govnih.gov This senescence is associated with the induction of markers like p16 and p21. nih.govnih.gov

The mechanism behind this senescence induction in HDFs involves the upregulation of Insulin-like Growth Factor-Binding Protein 5 (IGFBP-5). nih.govnih.gov In contrast, in other contexts, Y-27632 can modulate the senescence-associated secretory phenotype (SASP) without reversing the growth arrest. In senescent oral keratinocytes, Y-27632 treatment reduced the secretion of pro-inflammatory cytokines like IL-6 and IL-8 but did not rescue the cells from senescence-induced growth arrest. researchgate.net This indicates that while Y-27632 can influence aspects of the senescent state, it may not always reverse the fundamental cell cycle exit. researchgate.net

Cellular Adhesion, Migration, and Morphogenesis Influenced by Y-27632

By regulating the actin cytoskeleton, Y-27632 plays a pivotal role in cell adhesion, migration, and the determination of cell shape (morphogenesis).

Research shows that Y-27632 enhances the adhesion of several cell types, including human CECs and term placenta-derived trophoblasts. arvojournals.orgplos.org In esophageal squamous cell cancer cells, the compound increased both homotypic (cell-to-cell) and heterotypic (cell-to-matrix) adhesion, which was associated with an increased expression of E-cadherin. fao.org However, its effect on focal adhesions—large macromolecular assemblies through which mechanical force and regulatory signals are transmitted—is complex. Treatment with Y-27632 can impair the formation of focal adhesions and actin bundles in some cells, such as rat ascites hepatoma cells, by suppressing the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin. nih.gov In U2OS osteosarcoma cells, Y-27632 treatment led to a dramatic decrease in the loading rate of traction stress on focal adhesions and a reduced focal adhesion lifetime due to an enhanced disassembly rate. researchgate.net

The compound's impact on cell migration is also highly context-specific. In some studies, ROCK inhibition by Y-27632 has been shown to suppress tumor cell invasion and migration. spandidos-publications.comnih.govnih.gov Conversely, other studies report that Y-27632 promotes cell migration. For example, it enhanced the migration of human PDLSCs and accelerated wound healing in vitro. nih.govnih.gov In SW620 colon cancer cells seeded at low density on a 3D collagen matrix, Y-27632 led to a significant 3.5-fold increase in invasion depth, suggesting that the surrounding microenvironment heavily influences the inhibitor's effect. nih.gov

Morphologically, Y-27632 treatment often leads to distinct changes in cell shape. Inhibition of the Rho/ROCK pathway in equine mesenchymal stromal cells caused a loss of their elongated spindle shape, resulting in a broader, more rectangular or flattened appearance. frontiersin.org In melanoma cells, Y-27632 treatment caused drastic alterations, including the formation of extended projections and an increase in filopodia. psu.edu

Enhancement of Cell-Substrate and Cell-Cell Adhesion

Y-27632 has been demonstrated to significantly enhance the adhesion of various cell types to substrates and to each other. This is particularly crucial in cell culture, where dissociation into single cells can lead to apoptosis, a process known as anoikis. stemcell.comstemcell.com The inhibitor has been shown to improve the attachment of cells to culture dishes, a critical step for their survival and subsequent proliferation. biologists.com For instance, in rabbit corneal endothelial cells, Y-27632 markedly increased cell adhesion ratios. spandidos-publications.comspandidos-publications.com The mechanism behind this is linked to the modulation of the actin cytoskeleton and the strengthening of cell-cell junctions. tocris.com By inhibiting ROCK, Y-27632 is thought to counteract the cellular tension that can disrupt adhesive contacts, thereby promoting more stable cell-matrix and cell-cell interactions. researchgate.net This effect is not limited to stem cells; studies on esophageal squamous cell carcinoma have also shown that Y-27632 increases both homotypic (cell-to-cell) and heterotypic (cell-to-matrix) adhesion. fao.org

Table 1: Effects of Y-27632 on Cell Adhesion

Cell Type Observation Reference
Rabbit Corneal Endothelial Cells Significantly enhanced adhesion and inhibited apoptosis. spandidos-publications.comspandidos-publications.com
Human Embryonic Stem Cells (hESCs) Increased the number of cells that remained attached following freeze-thawing. tocris.com
Human Foreskin Keratinocytes (HFKs) Promoted adherence to cell culture dishes during subculture. biologists.com
Esophageal Squamous Cell Carcinoma (ESCC) Increased both heterotypic and homotypic adhesion. fao.org

Regulation of Cell Migration

The influence of Y-27632 on cell migration is complex and appears to be context- and cell-type-dependent. In some instances, ROCK inhibition by Y-27632 promotes cell migration. For example, in human periodontal ligament stem cells (PDLSCs), Y-27632 was found to significantly enhance chemotaxis and wound healing. nih.govnih.gov Similarly, studies on human foreskin fibroblasts have shown that Y-27632 treatment leads to increased cellular movement. nih.gov However, in other contexts, ROCK inhibition can have the opposite effect. The compound's impact on migration is intrinsically linked to its effects on the actin cytoskeleton and focal adhesions, which are dynamic structures essential for cell motility. nih.gov

Table 2: Y-27632 and Cell Migration

Cell Type Effect on Migration Reference
Human Periodontal Ligament Stem Cells (PDLSCs) Promoted migration and accelerated wound healing. nih.gov
Human Foreskin Fibroblasts Increased cellular movement. nih.gov
SW620 Cells (Colon Carcinoma) Increased invasion in a 3D collagen matrix at low cell densities. nih.gov

Role in Morphological Changes and Cytoskeletal Reorganization

Table 3: Morphological and Cytoskeletal Changes Induced by Y-27632

Cell Type Morphological/Cytoskeletal Change Reference
Olfactory Ensheathing Cells Promoted a process-bearing shape and inhibited stress fiber formation. frontiersin.org
Equine Mesenchymal Stromal Cells Induced an enlarged, less spindle-shaped cell shape. nih.govfrontiersin.org
Embryonic Avian Corneal Epithelium Disrupted the actin cortical mat at higher concentrations. nih.gov

Stemness, Differentiation, and Reprogramming Capabilities via Y-27632

Y-27632 has become an indispensable tool in stem cell research due to its profound effects on maintaining pluripotency, guiding differentiation, and facilitating the reprogramming of somatic cells.

Maintenance of Pluripotency and Stem Cell Characteristics

A significant application of Y-27632 is in the culture and maintenance of pluripotent stem cells, such as human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). plos.orgcellagentech.com The process of dissociating these cells into single cells for passaging or experimentation often induces apoptosis, which Y-27632 effectively mitigates, thereby enhancing cell survival and cloning efficiency. stemcell.comstemcell.comcellagentech.com Importantly, the use of Y-27632 for this purpose does not appear to negatively affect the fundamental characteristics of stem cells. Studies have shown that hESCs treated with Y-27632 maintain their typical morphology, express key pluripotency markers, and retain a stable karyotype over long-term culture. plos.orgoup.com The inhibitor also plays a role in maintaining the stemness of adult stem cells, such as hair follicle stem cells, allowing for their propagation and enrichment in culture. nih.gov

Table 4: Y-27632 in Maintaining Pluripotency and Stemness

Stem Cell Type Key Finding Reference
Human Embryonic Stem Cells (hESCs) Enhances survival upon single-cell dissociation without affecting pluripotency. stemcell.complos.org
Cynomolgus Monkey Embryonic Stem Cells Promotes cell survival after single-cell digestion without affecting pluripotency or chromosomal normality. oup.com
Human Periodontal Ligament Stem Cells (PDLSCs) Up-regulated the gene expression of pluripotent markers. nih.gov
Hair Follicle Stem Cells (HFSCs) Maintained self-renewal and stemness characteristics during long-term culture. nih.gov

Facilitation of Directed Cellular Differentiation

The ROCK signaling pathway is a critical molecular switch that can influence lineage-specific differentiation. nih.gov Y-27632, by inhibiting this pathway, can facilitate the directed differentiation of stem cells into various cell types. For example, it has been shown to promote the differentiation of human embryonic stem cells into multiple lineages, including neurons and smooth muscle cells. nih.gov However, the effect of Y-27632 on differentiation can be lineage-specific and sometimes inhibitory. In human PDLSCs, while promoting adipogenic differentiation, Y-27632 was found to inhibit osteogenic differentiation. nih.gov The use of Y-27632 can also improve the survival of cells at the beginning of differentiation protocols, which is often a critical and sensitive stage. stemcell.com

Table 5: Role of Y-27632 in Directed Differentiation

Starting Cell Type Differentiated Cell Type/Lineage Effect of Y-27632 Reference
Human Embryonic Stem Cells Multiple cell types (e.g., neurons, smooth muscle cells) Promotes differentiation. nih.gov
Human Periodontal Ligament Stem Cells Adipocytes Increased fat lipid formation and expression of adipogenesis-related genes. nih.gov
Human Periodontal Ligament Stem Cells Osteoblasts Inhibited alkaline phosphatase activity and mineral nodule formation. nih.gov
Human iPSC Cardiomyocytes Used to supplement the medium for the first 24 hours after dissociation for directed cardiac differentiation. mdpi.com

Contribution to Somatic Cell Reprogramming Methodologies

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine. nih.gov Y-27632 has been identified as a valuable component in chemical cocktails used for cellular reprogramming. nih.gov Its inclusion can enhance the efficiency of reprogramming by promoting the survival and proliferation of cells undergoing this stressful process. nih.gov Y-27632 has been utilized in protocols for generating iPSCs from various somatic cell types. nih.gov More recently, it has been included in chemical cocktails for the direct reprogramming, or transdifferentiation, of one somatic cell type into another, bypassing the pluripotent state. nih.gov For instance, Y-27632 is a component of small molecule cocktails used to directly convert fibroblasts into mature neurons. stemcell.comstemcell.com

Table 6: Y-27632 in Somatic Cell Reprogramming

Reprogramming Method Role of Y-27632 Reference
Generation of human iPSCs Used in chemical cocktails to enhance reprogramming efficiency. nih.govnih.gov
Direct lineage reprogramming of fibroblasts to neurons Included in a combination of small molecules to facilitate conversion. stemcell.comstemcell.com
Chemical-induced pluripotent stem cells A component of the chemical cocktail used to generate iPSCs from somatic cells. nih.gov

Applications of Rho Associated Protein Kinase Inhibitor Y 27632 in Advanced Biological Research Models

Stem Cell Biology and Regenerative Medicine Research

Y-27632 is widely utilized to enhance the survival and proliferation of stem cells in vitro. Its ability to mitigate dissociation-induced apoptosis, known as anoikis, has revolutionized routine but critical laboratory procedures. This has profound implications for regenerative medicine research, where the generation of large numbers of viable and functional stem cells is a prerequisite for therapeutic applications.

Pluripotent Stem Cell Cultivation and Manipulation

Pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are particularly susceptible to cell death upon dissociation into single cells, a necessary step for many experimental and culture protocols. Y-27632 has been shown to dramatically improve the viability and cloning efficiency of these sensitive cells. stemcell.comresearchgate.net

The dissociation of PSCs from a colony structure into individual cells typically triggers apoptosis. researchgate.net Y-27632 effectively counteracts this by inhibiting the ROCK-mediated hyperactivation of the actin-myosin cytoskeleton that leads to cell death. mdpi.com This has made single-cell passaging a routine and efficient process, facilitating clonal expansion, gene editing, and high-throughput screening applications. stemcell.comresearchgate.net The use of Y-27632 has been shown to increase the cloning efficiency of human ESCs from approximately 1% to 27%. tocris.com

The long-term storage of PSCs through cryopreservation is essential for cell banking and future use. However, the freeze-thaw process can lead to significant cell loss. The inclusion of Y-27632 in the post-thaw culture medium has been demonstrated to significantly enhance the recovery and survival of cryopreserved human ESCs and iPSCs. nih.govresearchgate.netmagtech.org.cn It promotes the adhesion of thawed cells and protects against cryopreservation-induced apoptosis. tocris.com Studies have shown that Y-27632 can "kick-start" the growth of slow-growing pluripotent stem cell cultures after thawing. nih.govresearchgate.net

Cell TypeApplicationKey Finding
Human Embryonic Stem Cells (hESCs)Post-cryopreservation recoverySignificantly enhances recovery and colony formation. nih.gov
Human Induced Pluripotent Stem Cells (hiPSCs)Post-cryopreservation recoveryImproves recovery and subsequent growth upon subculture. nih.gov
Porcine Induced Pluripotent Stem CellsCryopreservation and passagingSuppresses cryopreserved-induced apoptosis and increases thaw-survival rates. magtech.org.cn

Y-27632 also plays a role in the directed differentiation of PSCs into various lineages. While its primary application is in enhancing cell survival during the initial stages of differentiation protocols, it can also influence lineage specification. For instance, inhibition of the ROCK pathway has been shown to promote the specification of neural crest progenitors from human ESCs. nih.gov Conversely, in some contexts, Y-27632 treatment has been observed to maintain pluripotency and decrease endoderm differentiation. figshare.comresearchgate.net The precise effect of Y-27632 on differentiation can be context-dependent, influencing the balance between self-renewal and lineage commitment. nih.govnih.gov Studies have also indicated that Y-27632 can promote neuronal differentiation in mouse embryonic stem cells. nih.gov

Adult and Tissue-Specific Stem Cell Research

The benefits of Y-27632 extend beyond pluripotent stem cells to various adult and tissue-specific stem cell populations. These cells, while generally more robust than PSCs, still face challenges in isolation, expansion, and maintenance of their multipotent state in vitro.

A notable application of Y-27632 in adult stem cell research is in the propagation of hair follicle stem cells (HFSCs). nih.govnih.govresearchgate.net HFSCs are a promising source for skin tissue engineering and regenerative therapies for hair loss. The addition of Y-27632 to the culture medium has been shown to be vital for the self-renewal and growth of HFSCs. nih.gov It allows for the long-term maintenance of HFSCs in an undifferentiated state, preserving their stemness characteristics over multiple passages. nih.govnih.govresearchgate.net In the presence of Y-27632, primary cultured hair follicle cells form clustered colonies and express key HFSC markers. nih.gov Research has demonstrated that Y-27632 maintains the propagation and stemness of human HFSCs through the ERK/MAPK pathway. nih.govresearchgate.netfrontiersin.org

Research FindingEffect of Y-27632 on Hair Follicle Stem Cells
Proliferation and Stemness Promotes proliferation and maintains the expression of stemness markers. nih.govresearchgate.net
Colony Formation Supports the growth of clustered colonies characteristic of HFSCs. nih.gov
Long-term Culture Enables the maintenance of HFSC characteristics for up to 15 passages. nih.gov
Reversibility The effects on proliferation and stemness are conditional and reversible upon withdrawal of the compound. nih.govresearchgate.net
Salivary Gland Stem Cell Culture and Differentiation

The culture of salivary gland stem cells (SGSCs) presents a promising avenue for regenerative therapies for salivary gland dysfunction. However, maintaining the viability and regenerative potential of these cells in vitro is a significant challenge. The ROCK inhibitor Y-27632 has been shown to play a crucial role in overcoming these hurdles.

Research has demonstrated that treatment with Y-27632 enhances the viability of SGSCs, particularly by inhibiting dissociation-induced cell death, a common issue during cell isolation and subculture. mdpi.comnih.gov This protective effect is partly attributed to the upregulation of the anti-apoptotic protein BCL-2. mdpi.comnih.govnih.gov Furthermore, Y-27632 has been found to delay the senescence of murine SGSCs in culture by suppressing the expression of senescence-related proteins, thereby enhancing cellular proliferation. nih.govelsevierpure.com

In addition to promoting survival and proliferation, Y-27632 also influences the differentiation of SGSCs. Studies have shown that in a Matrigel-based 3D culture system, Y-27632 induces the differentiation of SGSCs into an acinar cell lineage. nih.gov This is evidenced by the increased number of spheroids with budding structures and the significant upregulation of the acinar cell-specific marker, Aquaporin 5 (AQP5). nih.govnih.gov Interestingly, the effect of Y-27632 on differentiation appears to be context-dependent. In a medium previously used to grow salispheres, Y-27632 promoted the expansion of Kit+ and Mist1+ cells, which are markers for progenitor cells. nih.gov When these salispheres were incorporated into 3D organoids, the inclusion of Y-27632 at the salisphere stage increased the contribution of Mist1-derived cells expressing the proacinar/acinar marker AQP5. nih.gov This suggests that Y-27632 can be utilized to enrich for specific progenitor populations that can then be directed towards a desired differentiation fate.

ParameterEffect of Y-27632 on Salivary Gland Stem CellsKey Findings
Viability IncreasedInhibits dissociation-induced apoptosis by upregulating BCL-2. mdpi.comnih.govnih.gov
Proliferation EnhancedDelays cellular senescence by suppressing senescence-related proteins. nih.govelsevierpure.com
Differentiation Promoted Acinar LineageUpregulates the expression of the acinar cell marker AQP5 in 3D culture. nih.govnih.gov
Progenitor Expansion Context-DependentExpands Kit+ and Mist1+ progenitor cells in specific media formulations. nih.gov
Periodontal Ligament Stem Cell Behavior Modulation

Human periodontal ligament stem cells (hPDLSCs) are a promising cell source for periodontal regeneration therapies due to their multipotent nature. The modulation of their behavior, including proliferation, migration, and differentiation, is a key area of research. Y-27632 has been extensively studied for its effects on hPDLSCs.

Numerous studies have consistently shown that Y-27632 significantly promotes the proliferation and migration of hPDLSCs. researchgate.netnih.govnih.govsunderland.ac.ukmdpi.com This enhancement of cell proliferation is reportedly mediated through the extracellular-signal-regulated kinase (ERK) signaling pathway. nih.govnih.gov By facilitating the chemotaxis of hPDLSCs, Y-27632 could potentially enhance their recruitment to injured sites, a critical step in tissue regeneration. researchgate.netnih.govnih.gov

The influence of Y-27632 on the differentiation of hPDLSCs is more complex and appears to direct lineage commitment away from osteogenesis and towards adipogenesis. Research has demonstrated that while Y-27632 promotes the pluripotency of hPDLSCs, it concurrently inhibits their osteogenic differentiation. researchgate.netnih.gov This is evidenced by a decrease in alkaline phosphatase (ALP) activity and reduced mineral deposition, both of which are key markers of osteogenesis. researchgate.netnih.govmdpi.com Conversely, the same studies have shown that Y-27632 treatment leads to an increase in the formation of lipid droplets and upregulates the expression of adipogenesis-related genes, indicating a promotion of adipogenic differentiation. researchgate.netnih.gov This switch from osteogenic to adipogenic differentiation is a significant finding that has implications for the therapeutic application of Y-27632-treated hPDLSCs in regenerative dentistry. mdpi.com

Cellular ProcessEffect of Y-27632 on Periodontal Ligament Stem CellsKey Findings
Proliferation Significantly PromotedMediated through the ERK signaling pathway. nih.govnih.gov
Migration EnhancedFacilitates chemotaxis, potentially aiding in recruitment to injury sites. researchgate.netnih.govnih.gov
Osteogenic Differentiation InhibitedDecreased ALP activity and mineral deposition. researchgate.netnih.govmdpi.com
Adipogenic Differentiation PromotedIncreased formation of lipid droplets and expression of adipogenic genes. researchgate.netnih.gov
Stemness MaintainedPreserves the pluripotency of hPDLSCs.

Organoid and 3D Culture Systems Development

Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of native organs, offering a powerful platform for disease modeling and drug discovery. The development and maintenance of these complex structures often rely on the use of specific signaling inhibitors, with Y-27632 being a key component in many organoid culture protocols.

Applications in Specific Organoid Models (e.g., brain, urothelial, pancreatic, lung)

The application of Y-27632 is integral to the successful generation and maintenance of a variety of organoid models:

Brain Organoids: In the generation of cerebral organoids from human pluripotent stem cells (hPSCs), Y-27632 is typically included in the initial stages of embryoid body formation to enhance cell survival following dissociation. This foundational step is crucial for the subsequent self-organization and differentiation of the organoids into complex brain-like structures that can be used to model neurodevelopment and neurological diseases.

Urothelial Organoids: The establishment of urothelial organoids from bladder cancer patient tissues often involves the use of Y-27632 in the culture medium, particularly during the initial 7 days of incubation. This practice helps to prevent apoptosis of the cells and supports the successful establishment of these organoid cultures, which can be used for drug screening and personalized medicine.

Pancreatic Organoids: In the culture of pancreatic organoids, both from normal and cancerous tissues, Y-27632 is added to the medium, especially after passaging, to prevent cell death. pnas.org This is critical for the long-term expansion and maintenance of these organoids, which serve as valuable models for studying pancreatic development, diabetes, and pancreatic cancer. nih.govnih.govnih.govyoutube.commiragenews.comresearchgate.net The use of Y-27632 has been instrumental in the development of patient-derived organoid biobanks for personalized drug screening. pnas.orgnih.govnih.gov

Lung Organoids: The generation of lung organoids from various sources, including adult stem cells and induced pluripotent stem cells, often incorporates Y-27632 in the culture medium. nih.gov It is used to support the survival and proliferation of lung progenitor cells and to facilitate their differentiation into mature alveolar and airway cell types. nih.govnih.govresearchgate.netnih.govresearchgate.netyoutube.comharvard.edu These lung organoid models are increasingly being used to study lung development, respiratory diseases, and viral infections. nih.govresearchgate.net

Preclinical Neurobiological Research with Y-27632

Beyond its applications in stem cell and organoid biology, Y-27632 is also a valuable tool in preclinical neurobiological research, particularly in the investigation of neuroprotective strategies.

Neuroprotective Strategies in In Vitro Models

In vitro models of neurodegeneration are essential for understanding disease mechanisms and for the initial screening of potential therapeutic agents. Y-27632 has demonstrated significant neuroprotective effects in various cell culture models of neuronal injury.

For instance, in primary cultured cortical neurons subjected to hydrogen peroxide (H2O2)-induced oxidative stress, a key pathological mechanism in many neurodegenerative diseases, Y-27632 has been shown to protect against cell apoptosis. rsc.org The protective mechanism involves the regulation of apoptosis-related proteins, specifically by inhibiting the decrease in the anti-apoptotic protein Bcl-2 and preventing the increase in the pro-apoptotic protein Bax. rsc.org Furthermore, Y-27632 was found to reduce oxidative stress and inhibit the activation of the JNK and p38 MAPK signaling pathways, which are known to be involved in stress-induced neuronal death. rsc.org

In another study using an in vitro model of excitotoxicity in HT22 cells, Y-27632 protected neurons and neurite formation from glutamate-induced damage. nih.gov This suggests that ROCK inhibition can modulate neurite growth and protect neurons from excitotoxicity-induced cell death. nih.gov Additionally, in a model of aluminum-induced neurotoxicity in rat cortical neurons, treatment with Y-27632 prevented the reduction in cell viability. oup.com These findings collectively highlight the potential of Y-27632 as a neuroprotective agent and underscore the importance of the ROCK signaling pathway as a therapeutic target in neurological diseases.

In Vitro ModelNeurotoxic InsultNeuroprotective Effects of Y-27632
Primary Cortical NeuronsHydrogen Peroxide (H2O2)Inhibits apoptosis, regulates Bcl-2 and Bax, reduces oxidative stress, and inhibits JNK and p38 MAPK pathways. rsc.org
HT22 CellsGlutamateProtects against excitotoxicity-induced cell death and preserves neurite formation. nih.gov
Rat Cortical NeuronsAluminumPrevents reduction in cell viability. oup.com

Promotion of Neurite Outgrowth and Neuronal Regeneration

Y-27632 has been extensively documented for its capacity to promote neurite outgrowth and support neuronal regeneration in a variety of neuronal cell types. nih.govnih.gov Inhibition of the ROCK pathway by Y-27632 effectively overcomes inhibitory signals present in the central nervous system, thereby fostering an environment conducive to axonal extension. jneurosci.org

In PC12 cells, Y-27632 induces neurite outgrowth in a time- and concentration-dependent manner. nih.gov The underlying mechanism involves the activation of the Rac1/NADPH oxidase (NOX)/AKT/p21-activated kinase 1 (PAK1) signaling cascade. nih.gov Studies have also demonstrated that in neural stem cells, Y-27632 treatment significantly increases neurite length and enhances neuronal differentiation by upregulating the expression of the Hippo pathway effector, YAP. nih.gov Furthermore, research on dorsal root ganglion (DRG) neurons has shown that Y-27632 dramatically promotes neurite outgrowth on various inhibitory substrates, including Nogo-66, myelin-associated glycoprotein (B1211001) (MAG), and myelin itself. jneurosci.org This suggests that ROCK inhibition can override the potent inhibitory cues that typically restrict axonal regeneration in the adult central nervous system. The application of Y-27632 to primary motor neurons in vitro has also been shown to increase their survival and promote neurite outgrowth. nih.govnih.gov In human NT2 model neurons, Y-27632 treatment resulted in a dose-dependent increase in neurite length, with a doubling of length observed at a 50 μM concentration compared to control conditions. plos.org

The table below summarizes key findings on the effect of Y-27632 on neurite outgrowth across different neuronal models.

Cell TypeKey FindingsSignaling Pathways Implicated
PC12 Cells Time- and concentration-dependent promotion of neurite outgrowth. nih.govRac1/NADPH oxidase (NOX)/AKT/p21-activated kinase 1 (PAK1) nih.gov
Neural Stem Cells Increased neurite length and enhanced neuronal differentiation. nih.govUpregulation of Hippo pathway effector YAP nih.gov
Dorsal Root Ganglion (DRG) Neurons Promotes neurite outgrowth on inhibitory substrates (Nogo-66, MAG, myelin). jneurosci.orgInhibition of p160ROCK jneurosci.org
Primary Motor Neurons Increased survival and promotion of neurite outgrowth in vitro. nih.govnih.govNot specified
Human NT2 Model Neurons Dose-dependent increase in neurite length. plos.orgRho/ROCK signaling plos.org

Role in Animal Models of Neurological Conditions

The neuroprotective and regenerative properties of Y-27632 have been investigated in animal models of debilitating neurological conditions, including motoneuron disease and cerebral ischemia.

In a rat model of cerebral ischemia induced by middle cerebral artery occlusion (MCAO), Y-27632 demonstrated significant neuroprotective effects. nih.govsemanticscholar.orgspandidos-publications.com Administration of the ROCK inhibitor effectively increased the survival rate and improved behavioral performance of the rats. nih.govspandidos-publications.com Furthermore, Y-27632 attenuated cerebral injury, reduced oxidative stress, and lowered cerebral inflammation levels following the ischemic event. nih.govspandidos-publications.com The compound also alleviated the disturbance in hippocampal neurons and decreased neuronal apoptosis. nih.gov Interestingly, Y-27632 treatment was associated with the activation of astrocytes and microglia, suggesting that its protective effects may be mediated, in part, by modulating the glial response to ischemic injury. nih.govsemanticscholar.org Chronic administration of Y-27632 in a rat model of chronic cerebral ischemia also reversed abnormal behaviors and learning and memory deficits. nih.gov

The table below presents a summary of the effects of Y-27632 in animal models of neurological conditions.

Neurological Condition ModelAnimal ModelKey Findings
Motoneuron Disease (ALS) SOD1G93A MiceImproved motor function and neurological scores in male mice. nih.govnih.gov No significant effect on overall survival. nih.govnih.gov
Cerebral Ischemia Middle Cerebral Artery Occlusion (MCAO) RatsIncreased survival rate and improved behavioral performance. nih.govspandidos-publications.com Attenuated cerebral injury, oxidative stress, and inflammation. nih.govspandidos-publications.com Decreased neuronal apoptosis. nih.gov
Chronic Cerebral Ischemia Bilateral Carotid Artery Occlusion (BCAO) RatsReversed abnormal behaviors and learning and memory deficits. nih.gov

Ocular Biology and Disease Modeling Using Y-27632

Y-27632 has become an indispensable tool in ophthalmic research, particularly in studies related to the cornea, retina, and glaucoma.

The corneal endothelium is a non-proliferative monolayer of cells crucial for maintaining corneal transparency. nih.gov Y-27632 has been shown to significantly enhance the wound healing of human corneal endothelial cells (HCECs). nih.govekjo.org In vitro and ex vivo studies have demonstrated that Y-27632 promotes the closure of wounds in HCEC monolayers, likely through increased cell migration rather than proliferation. nih.gov The ROCK inhibitor induces morphological changes in HCECs, causing them to become elongated and leading to a redistribution of actin filaments to the cell periphery. nih.govekjo.org

In a rabbit model of corneal endothelial damage, topical application of Y-27632 promoted corneal transparency and was associated with an increased number of Ki67-positive (proliferating) cells. nih.govarvojournals.org Furthermore, Y-27632 treatment helped maintain the characteristic hexagonal morphology of the corneal endothelium and the proper localization of functional proteins like N-cadherin and Na+/K+-ATPase. nih.govarvojournals.org These findings suggest that ROCK inhibition could be a valuable strategy for promoting the regeneration of the corneal endothelium following injury or surgery. nih.govarvojournals.org

The mechanism behind this pro-survival effect appears to involve alterations in the biomechanical properties of the RPE cells. nih.govnih.goveurekaselect.comsemanticscholar.org Y-27632 treatment leads to a decrease in cytomembrane roughness and an increase in the elasticity modulus of the cells. nih.govnih.goveurekaselect.com Additionally, the inhibition of ROCK activity causes cell elongation and a reorganization of the microtubule and microfilament cytoskeletons. nih.govnih.goveurekaselect.com These changes in cellular mechanics and structure are thought to contribute to the enhanced survival of RPE cells.

In the context of glaucoma, a leading cause of irreversible blindness, Y-27632 has been instrumental in elucidating the role of the trabecular meshwork (TM) in regulating aqueous humor outflow and intraocular pressure (IOP). The TM is the primary site of resistance to aqueous humor outflow, and its dysfunction leads to elevated IOP, a major risk factor for glaucoma. spandidos-publications.com

Y-27632 induces reversible changes in the cell shape of human TM cells, leading to a decrease in actin stress fibers and focal adhesions. spandidos-publications.com This relaxation of the TM cells is believed to reduce the resistance to aqueous humor outflow. dovepress.com Perfusion studies in enucleated porcine eyes have shown that Y-27632 increases aqueous humor outflow in a dose-dependent manner, an effect associated with a widening of the extracellular spaces in the juxtacanalicular tissue. dovepress.com In living animals, topical application of Y-27632 has been shown to significantly reduce IOP. dovepress.comarvojournals.org

Furthermore, Y-27632 has been investigated for its potential to prevent the failure of glaucoma filtration surgery, which is often caused by postoperative scarring. dovepress.comarvojournals.org In vitro studies have shown that Y-27632 can inhibit the transdifferentiation of human Tenon's fibroblasts into myofibroblasts, a key cell type involved in scar formation. arvojournals.org In a rabbit model of glaucoma filtration surgery, topical Y-27632 significantly reduced subconjunctival collagen deposition and improved the surgical outcome. arvojournals.org

Preclinical Cancer Research and Tumor Microenvironment Studies

The role of the ROCK pathway and its inhibition by Y-27632 in cancer is complex and appears to be highly dependent on the specific cancer type and the context of the tumor microenvironment. nih.govnih.gov The tumor microenvironment, which includes immune cells, stromal cells, and the extracellular matrix, plays a critical role in tumor progression, metastasis, and response to therapy. uwcvi.orgul.ie

In some preclinical models, ROCK inhibition has been shown to have anti-metastatic effects. nih.gov For example, studies in breast cancer have suggested that Y-27632 can decrease metastasis both in vitro and in vivo. nih.gov However, other research has indicated that the effect of Y-27632 on cancer cell invasion can be influenced by factors such as cell density and the composition of the extracellular matrix. nih.gov In a study using SW620 colon cancer cells, ROCK inhibition by Y-27632 led to a significant increase in cell invasion within a 3D collagen matrix, particularly when the cells were seeded at a lower density. nih.gov This suggests that while ROCK inhibitors may have therapeutic potential in some cancers, their effects on the tumor microenvironment must be carefully considered. nih.gov

Modulation of Cancer Cell Proliferation and Migration in In Vitro Models

The effect of Y-27632 on cancer cell behavior is highly context-dependent, with studies revealing disparate outcomes based on cancer type and the specifics of the in vitro model. In some instances, Y-27632 has been shown to suppress cancer cell proliferation and invasion. For example, in T24 and 5637 bladder cancer cell lines, Y-27632 inhibited both proliferation and invasion in a concentration-dependent manner spandidos-publications.com. Similarly, it has been found to potently inhibit the growth and migration of oral squamous cell carcinoma (OSCC) cells researchgate.netnih.gov.

Conversely, other research highlights a pro-invasive role for Y-27632. In models using SW620 colon cancer cells within a 3D collagen matrix, ROCK inhibition with Y-27632 led to a significant increase in cell invasion, particularly at lower cell seeding densities nih.govnih.gov. This suggests that the surrounding microenvironment is a critical determinant of the inhibitor's effect nih.govnih.gov. Furthermore, Y-27632 was found to enhance the growth and migration of human melanoma cells with BRAF mutations, while having a negative effect on wild-type melanoma cells nih.gov. Some studies have also reported increased migration and invasion in MCF-7 breast cancer cells and SW480 colon cancer cells following treatment with Y-27632 nih.gov.

Table 1: Effects of Y-27632 on Cancer Cell Proliferation and Migration in Various In Vitro Models
Cancer Cell LineEffect on ProliferationEffect on Migration/InvasionReference
T24 and 5637 (Bladder Cancer)InhibitedInhibited spandidos-publications.com
Oral Squamous Cell Carcinoma (OSCC)InhibitedInhibited researchgate.netnih.gov
SW620 (Colon Cancer)Attenuated proliferation increase from collagen densityIncreased invasion in 3D collagen nih.govnih.gov
BRAF-mutant MelanomaEnhancedEnhanced nih.gov

Investigations into Chemosensitization Mechanisms

Y-27632 has been investigated as a potential adjuvant to chemotherapy, with research indicating it can enhance the efficacy of cytotoxic drugs like cisplatin (B142131). In a study using a murine Lewis Lung Carcinoma model, the combination of Y-27632 and cisplatin led to greater tumor suppression than either agent alone wustl.edunih.govnih.gov. The mechanism behind this chemosensitization appears to be multifactorial. The combination treatment was found to inhibit tumor cell proliferation and increase cellular apoptosis wustl.edunih.govnih.gov. Furthermore, there is evidence to suggest that ROCK inhibition may normalize tumor vasculature, which could lead to more efficient systemic delivery of chemotherapy agents researchgate.net. Y-27632 was also able to reverse cisplatin-induced dysregulation of proteins associated with cellular stress, including inflammation and DNA repair, by targeting the RhoA-NF-κB signaling pathway wustl.edunih.govnih.gov.

Influence on Cancer-Associated Fibroblast Phenotypes

The tumor microenvironment, particularly the role of cancer-associated fibroblasts (CAFs), is a critical area of cancer research. Interestingly, prolonged exposure to Y-27632 has been shown to induce a CAF-like phenotype in primary human dermal fibroblasts. This treatment led to cellular senescence, characterized by the induction of senescence markers p16 and p21 aging-us.com. These senescent fibroblasts were then able to promote the growth of squamous cell carcinoma cells in vitro, suggesting a transformation into a supportive, CAF-like state aging-us.com. This effect was linked to a dramatic increase in the expression of insulin-like growth factor binding protein 5 (IGFBP-5) aging-us.com.

Fibrosis and Inflammation Research Using Y-27632

The Rho/ROCK pathway is a key player in the pathogenesis of fibrotic diseases and inflammatory conditions. Y-27632 has been a valuable tool in preclinical models to explore the therapeutic potential of ROCK inhibition in these areas.

Attenuation of Fibrotic Processes in Animal Models

Y-27632 has demonstrated significant anti-fibrotic effects in various animal models. In a rat model of carbon tetrachloride-induced liver fibrosis, administration of Y-27632 inhibited collagen deposition and decreased hepatic hydroxyproline (B1673980) content nih.gov. This was associated with the inactivation of hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis nih.gove-dmj.org. The inhibitor helped maintain the quiescent, star-like shape of HSCs and inhibited the expression of a marker of their activation nih.gov.

Reduction of Inflammatory Responses and Osteoclastogenesis in Preclinical Arthritis Models

In a K/BxN serum-transfer arthritis model in mice, treatment with Y-27632 resulted in a significant improvement in the clinical severity of arthritis frontiersin.orgnih.govbohrium.comnih.gov. Histological analysis revealed a decrease in synovial inflammation, cartilage damage, and bone erosion in the treated mice frontiersin.orgnih.govnih.gov. Specifically, Y-27632 treatment led to a 42.3% reduction in synovial inflammation and a 38.6% decrease in cartilage damage frontiersin.orgnih.gov.

The inhibitor also significantly reduced the expression of inflammatory mediators in the arthritic joints nih.govnih.govresearchgate.net. Furthermore, Y-27632 was shown to have a direct impact on bone resorption by dramatically reducing osteoclastogenesis, the formation of bone-resorbing osteoclasts, both in cells from arthritic mice and in peripheral blood monocytes from patients with inflammatory arthritis frontiersin.orgnih.govnih.gov. This dual action on both inflammation and bone erosion suggests that ROCK inhibition could be a promising therapeutic strategy for rheumatoid arthritis frontiersin.orgnih.govbohrium.com.

Table 2: Effects of Y-27632 in a Preclinical Arthritis Model
ParameterEffect of Y-27632 TreatmentReference
Clinical Arthritis ScoreAttenuated severity frontiersin.orgnih.gov
Synovial InflammationReduced by 42.3% frontiersin.orgnih.gov
Cartilage DamageReduced by 38.6% frontiersin.orgnih.gov
Bone ErosionReduced frontiersin.orgnih.govnih.gov
OsteoclastogenesisDramatically reduced frontiersin.orgnih.govnih.gov

Musculoskeletal and Connective Tissue Research

The application of Y-27632 extends to research on the development and pathology of musculoskeletal and connective tissues. Its role in modulating the differentiation of mesenchymal stem cells (MSCs) and the activity of bone cells has been a subject of investigation.

The influence of Y-27632 on the chondrogenesis (cartilage formation) of MSCs is highly dependent on the specific culture model used. For instance, in a micromass pellet culture model, ROCK inhibition has been shown to upregulate chondrogenic gene expression and enhance cartilage matrix deposition nih.gov. However, in other culture systems, such as a μRB culture model, Y-27632 treatment led to a downregulation of cartilage markers nih.gov. When human stem cells were encapsulated in 3D collagen hydrogels, the inhibitor had minimal effect on chondrogenic gene expression nih.gov. These findings underscore the importance of the cellular microenvironment in dictating the outcome of ROCK inhibition on MSC differentiation.

In the context of bone remodeling, Y-27632 has been shown to inhibit osteoclast differentiation and bone resorption frontiersin.orgnih.govresearchgate.net. In vitro assays using bone marrow precursors from arthritic mice demonstrated a dose-dependent inhibition of the formation of multinucleated, TRAP-positive osteoclasts by Y-27632 frontiersin.orgresearchgate.net. This inhibition of osteoclastogenesis occurs without affecting cell viability frontiersin.orgresearchgate.net. Some studies have indicated that the RhoA-Rock-mTOR signaling pathway is involved in RANKL-induced osteoclastogenesis, and Y-27632 can decrease the expression of the master regulator of osteoclast differentiation, NFATc1 nih.gov.

Modulation of Myotube Formation and Differentiation

The formation of multinucleated myotubes from myoblasts, a critical process in muscle development and regeneration known as myogenesis, is intricately regulated by signaling pathways that govern cell fusion and differentiation. The ROCK inhibitor Y-27632 has been utilized in various studies to probe the role of the Rho/ROCK pathway in this process.

Research investigating the differentiation of mouse embryonic stem cells has demonstrated that the application of Y-27632 can promote their differentiation into muscle cells. Furthermore, in protocols for generating skeletal muscle from human pluripotent stem cells, Y-27632 is often included in the culture medium. In this context, its primary role is to enhance cell survival, particularly after the dissociation of cells, which is a stressful event that can otherwise lead to apoptosis.

While the positive influence of Y-27632 on the survival of muscle precursor cells is established, its direct effects on the morphological and molecular aspects of myotube formation are also of interest. Studies have shown that inhibition of the ROCK pathway can influence the expression of genes crucial for myogenesis. For instance, treatment of C2C12 myoblasts with Y-27632 has been observed to affect their morphology during migration, a process that precedes fusion. Inhibition of ROCK2, one of the isoforms of ROCK, has been linked to increased migration and smaller focal adhesions in these cells.

The table below summarizes findings related to the application of Y-27632 in myogenic studies.

Cell Type Experimental Context Observed Effects of Y-27632
Mouse Embryonic Stem CellsSpontaneous differentiationPromoted differentiation into muscle cells.
Human Pluripotent Stem CellsDirected differentiation to skeletal muscleEnhances cell survival after dissociation.
C2C12 MyoblastsMigration and differentiationAffects cell morphology during migration.

Effects on Dermal Fibroblast Behavior

Dermal fibroblasts are key players in wound healing, tissue remodeling, and the pathogenesis of fibrotic diseases. Their behavior, including proliferation, migration, contractility, and extracellular matrix (ECM) deposition, is tightly controlled by intracellular signaling pathways, including the Rho/ROCK cascade.

Interestingly, the effects of Y-27632 on dermal fibroblasts appear to be context-dependent, with differing outcomes observed in short-term versus prolonged exposure. Short-term treatment with Y-27632 has been shown to increase the proliferation and migration of human foreskin fibroblasts. This is associated with a reduction in vinculin-associated focal adhesions, which are crucial for cell adhesion and mechanotransduction.

Conversely, prolonged exposure to Y-27632 can induce a state of cellular senescence in primary human dermal fibroblasts. This senescent state is characterized by the upregulation of senescence markers such as p16 and p21. Furthermore, these senescent fibroblasts acquire a phenotype resembling that of cancer-associated fibroblasts (CAFs), which can promote the growth of squamous cell carcinoma cells in vitro. This transformation is linked to a dramatic increase in the expression of insulin-like growth factor binding protein 5 (IGFBP-5). nih.govauajournals.org

Y-27632 also significantly impacts the contractile properties of dermal fibroblasts. It has been shown to inhibit fibroblast-mediated collagen gel contraction, a process that mimics wound contraction. This effect is attributed to the disruption of the actin-myosin cytoskeleton, which is regulated by the ROCK pathway.

The following table details the diverse effects of Y-27632 on dermal fibroblast behavior.

Treatment Duration Cellular Process Effect of Y-27632 Associated Molecular Changes
Short-termProliferation and MigrationIncreasedReduction in vinculin-associated focal adhesions
ProlongedCellular GrowthDecreased via induced senescenceInduction of p16 and p21
ProlongedCellular PhenotypeTransformation to a cancer-associated fibroblast (CAF)-like phenotypeIncreased expression of IGFBP-5
Not specifiedContractilityInhibition of collagen gel contraction-

Influence on Smooth Muscle Contraction in Urogenital Systems

The contractile activity of smooth muscle in the urogenital tract is essential for functions such as urination and ejaculation. The Rho/ROCK pathway plays a pivotal role in regulating the tone and contractility of these smooth muscles. Consequently, Y-27632 has been investigated as a tool to modulate these functions in various experimental models of the urogenital system.

In studies of the prostate gland, Y-27632 has been shown to inhibit noradrenergic contractions in isolated rat prostatic strips. nih.gov These contractions are elicited by both electrical field stimulation and the application of exogenous phenylephrine. nih.gov This inhibitory effect suggests that the ROCK pathway is a key downstream mediator of adrenergic signaling in prostatic smooth muscle. Furthermore, Y-27632 was found to decrease the proliferation of both human and rat prostatic smooth muscle cells, indicating a potential dual action in conditions like benign prostatic hyperplasia (BPH). auajournals.orgnih.gov

Research on the urinary bladder has demonstrated that Y-27632 can significantly attenuate contractions evoked by various agonists in rat bladder strips. nih.gov It effectively reduces contractions induced by carbachol (B1668302) and neurokinin A, which act through G-protein coupled receptors. nih.gov Additionally, Y-27632 diminishes the contractile response to electrical field stimulation and reduces basal bladder tone. nih.gov

In the context of the ureter, Y-27632 has been shown to promote relaxation. In an in vivo rat model of partial ureteral obstruction, intravenous administration of Y-27632 reduced both the maximum and minimum intra-ureteral pressures. nih.govresearchgate.net This effect was observed without a significant impact on the frequency of ureteral contractions. nih.govresearchgate.net

The table below provides a summary of the research findings on the effects of Y-27632 on smooth muscle contraction in different parts of the urogenital system.

Urogenital Tissue Experimental Model Stimulus Effect of Y-27632 Quantitative Finding
ProstateRat Prostatic StripsElectrical Field StimulationInhibition of contractionEC50: 17.8 ± 4.8 µM nih.gov
ProstateRat Prostatic StripsPhenylephrineInhibition of contractionEC50: 7.8 ± 2.1 µM nih.gov
Urinary BladderRat Bladder StripsCarbachol (0.3 µM)Attenuation of contraction58.1 ± 10.5% inhibition nih.gov
Urinary BladderRat Bladder StripsNeurokinin A (1 µM)Attenuation of contraction68.6 ± 12.7% inhibition nih.gov
Urinary BladderRat Bladder StripsBasal ToneReduction of tone47.8 ± 2.0% reduction nih.gov
UreterIn vivo Rat Model (Partial Obstruction)-Reduction of Maximum Pressure29.1 ± 4.8% reduction (at 0.1 mg/kg) nih.govresearchgate.net
UreterIn vivo Rat Model (Partial Obstruction)-Reduction of Minimum Pressure12.2 ± 3.4% reduction (at 0.1 mg/kg) nih.govresearchgate.net

Advanced Methodological Considerations for Research with Y 27632 D4 Dihydrochloride Hydrate

Integration of Y-27632 in In Vitro Cell Culture Protocols

The application of Y-27632 in cell culture has significantly improved the viability and stability of numerous cell types, particularly during challenging procedures like single-cell dissociation, cryopreservation, and the establishment of primary cultures.

Specific Media Supplementation and Culture Conditions

The successful integration of Y-27632 into cell culture protocols hinges on its appropriate supplementation in various media. A concentration of 10 µM is widely reported as effective and is commonly used for a variety of cell types, including human pluripotent stem cells (hPSCs), organoids, and primary epithelial cells. atcc.orgstemcell.comtocris.com

For human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), Y-27632 is often included in the culture medium, especially during the initial phase after thawing or passaging to enhance survival. atcc.orgsigmaaldrich.com For instance, in feeder-free cultures, Pluripotent Stem Cell SFM XF/FF medium is recommended with the addition of Y-27632 for the initial culture of iPSCs. atcc.org Similarly, for the generation of cerebral organoids from hPSCs, the embryoid body (EB) seeding medium is supplemented with 10 µM of Y-27632. stemcell.com In the context of kidney organoid generation from hPSCs, a lower concentration of 5 µM Y-27632 is used in the mTeSR1 medium. nih.gov

The timing of supplementation is critical. For organoid cultures, Y-27632 is typically included in the medium for the first 2-3 days after thawing and passaging. atcc.orgsci-hub.se This initial treatment helps the cells recover and establish themselves in the new culture environment. For conditionally reprogrammed cells, continued proliferation is dependent on the presence of both feeder cells and Y-27632 in the culture medium. nih.gov

The table below summarizes various media and supplementation strategies for different cell types.

Table 1: Examples of Media Supplementation with Y-27632

Cell TypeBase MediumY-27632 ConcentrationSupplementation ProtocolSource(s)
Human iPSCsPluripotent Stem Cell SFM XF/FF10 µMRequired for initial culture. atcc.org
Human Cerebral OrganoidsSTEMdiff™ Cerebral Organoid Basal Medium 110 µMAdded to EB Seeding Medium. stemcell.com
Human Kidney OrganoidsmTeSR15 µMAdded to medium for initial culture. nih.gov
Human Cardiac Stem CellsIMDM + Glutamax, 20% FCS10 µMAdded for the first 24 hours after plating. mdpi.com
Ovine Spermatogonial Stem CellsDMEM5-10 µMOptimal concentration for primary culture. animal-reproduction.orgscielo.brnih.govresearchgate.net
Pancreatic Ductal Adenocarcinoma OrganoidsNot specified10 µMUsed as a medium supplement. sigmaaldrich.com

Enhancing Cell Line Stability and Experimental Reproducibility

A significant advantage of using Y-27632 is its ability to enhance the stability of cell lines and improve the reproducibility of experiments. This is largely attributed to its role in promoting cell survival and preventing apoptosis, particularly following enzymatic dissociation or cryopreservation. stemcell.com For instance, treatment with Y-27632 has been shown to significantly increase the survival of hESCs after thawing. nih.gov

The use of Y-27632 in combination with fibroblast feeder cells can induce indefinite proliferation of normal and tumor epithelial cells in vitro without the need for viral or cellular gene transduction. nih.gov Importantly, these conditionally reprogrammed cells (CRCs) have been shown to retain a normal karyotype, indicating that the enhanced proliferation does not lead to genetic instability. nih.gov In one study, prostate cells at population doubling 93, cultured with Y-27632, were verified to have a structurally and numerically normal 46,XY karyotype. nih.gov This maintenance of genomic integrity is crucial for the validity and reproducibility of long-term studies.

Furthermore, Y-27632 has been demonstrated to improve the efficiency of colony formation from single cells, which is a key factor in ensuring consistent experimental outcomes. nih.gov By promoting the adherence of primary cells, such as limbal stem/progenitor cells, Y-27632 enhances their initial establishment in culture, leading to more reliable expansion and subsequent analyses. nih.gov The improved recovery of cells after procedures like fluorescence-activated cell sorting (FACS) also contributes to more reproducible results by ensuring a sufficient number of viable cells for downstream applications.

Utilization in In Vivo Animal Models for Preclinical Investigations

The non-deuterated form, Y-27632, is frequently employed in in vivo animal models to investigate its therapeutic potential across a range of diseases. These preclinical studies provide valuable insights into the compound's efficacy and mechanisms of action in a physiological context.

Establishing Relevant Animal Models for Compound Evaluation

The selection of an appropriate animal model is paramount for the meaningful evaluation of Y-27632. Rodent models are commonly used due to their genetic tractability and the availability of established disease paradigms. nih.gov For instance, rat models of myocardial ischemia-reperfusion (I/R) injury have been utilized to demonstrate the cardioprotective effects of Y-27632. nih.govspandidos-publications.com In these models, ligation of the coronary artery is performed to induce ischemia, followed by reperfusion to mimic the clinical scenario. spandidos-publications.com

In the field of neuroscience, animal models of neurodegenerative diseases are employed to assess the neuroprotective properties of Y-27632. nih.gov For spinal cord injury, a cervical dorsal column transection in adult rats serves as a relevant model to study axonal sprouting and functional recovery following treatment with Y-27632. researchgate.net

For studies involving cell transplantation, immunodeficient mouse models, such as NOD/SCID mice, are often used to prevent the rejection of human cells. nih.gov For example, a murine model of acute myocardial infarction is used to investigate the survival and engraftment of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) preconditioned with Y-27632. nih.govnih.gov

Non-human primate models, while less common, offer a closer physiological resemblance to humans and are used for specific preclinical investigations. nih.gov

Table 2: Examples of In Vivo Animal Models for Y-27632 Evaluation

Disease/ConditionAnimal ModelKey Features of the ModelResearch FocusSource(s)
Myocardial Ischemia-Reperfusion InjuryRatLigation of the coronary artery.Cardioprotective effects of Y-27632. nih.govspandidos-publications.comresearchgate.net
Spinal Cord InjuryRatCervical 4/5 dorsal column transection.Axonal sprouting and functional recovery. researchgate.net
Myocardial Infarction (Cell Therapy)NOD/SCID MouseInduction of myocardial infarction followed by cell transplantation.Engraftment and survival of transplanted hiPSC-CMs. nih.govnih.gov
Doxorubicin-Induced CardiotoxicityNot specifiedAdministration of doxorubicin (B1662922) to induce apoptosis of cardiac stem cells.Protective effects of Y-27632 on human cardiac stem cells. nih.gov

Considerations for Experimental Design in Animal Studies

A well-designed animal study is crucial for obtaining reliable and translatable results. Key considerations include the selection of appropriate control groups, and the definition of clear and relevant endpoints.

In studies evaluating the therapeutic effects of Y-27632, a vehicle-treated control group is essential to distinguish the compound's specific effects from those of the delivery vehicle. For transplantation studies, a control group receiving phosphate-buffered saline (PBS) instead of the cell suspension is also included. nih.gov

The endpoints of the study should be directly relevant to the disease being modeled. For example, in the rat model of myocardial I/R injury, endpoints include the analysis of myocardial infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining, histopathological assessment of tissue damage, and functional measures like coronary flow and myocardial contractility. spandidos-publications.com In spinal cord injury models, functional recovery is often assessed using behavioral tests like the footslip test, which measures skilled locomotory function. researchgate.net

In cell transplantation studies, the primary endpoints are typically the engraftment rate and survival of the transplanted cells. nih.govnih.gov These can be quantified through various methods, including bioluminescence imaging (if the cells are engineered to express a reporter like luciferase) and immunohistochemical analysis of tissue sections for human-specific markers. nih.gov

Analytical Applications of Y-27632-d4 Dihydrochloride Hydrate

This compound serves a critical role in analytical chemistry, specifically as an internal standard for the quantification of its non-deuterated analog, Y-27632, in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comusbio.netscbt.com

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry. nih.govnih.gov This is because the physical and chemical properties of the deuterated standard are nearly identical to the analyte of interest. Consequently, it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any variability in these steps. The key difference lies in its mass, which allows the mass spectrometer to distinguish it from the non-deuterated analyte.

In a typical LC-MS/MS method validation, a calibration curve is generated using known concentrations of the analyte and a fixed concentration of the deuterated internal standard. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in unknown samples. This approach enhances the accuracy, precision, and robustness of the analytical method. nih.gov The development of a validated LC-MS/MS assay using a deuterated internal standard is crucial for pharmacokinetic studies and for monitoring the concentration of Y-27632 in preclinical and potentially clinical settings.

Role of Deuterium (B1214612) Labeling in Quantitative Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in quantitative research. sigmaaldrich.com When hydrogen atoms in a drug molecule are replaced with deuterium atoms, the resulting deuterated compound is chemically very similar to its non-labeled counterpart. sigmaaldrich.com This similarity is fundamental to its function in quantitative analysis.

The primary advantage of deuterium labeling lies in the mass difference it imparts to the molecule. While the chemical properties remain largely unchanged, the increase in molecular weight allows the deuterated compound to be distinguished from the unlabeled analyte by a mass spectrometer. imperial.edu This distinction is crucial for the internal standard's function, as it is added at a known concentration to all samples, including calibration standards and unknown samples, before sample processing. nih.gov

However, the introduction of deuterium can sometimes lead to slight differences in physicochemical properties. One of the most noted is the "isotope effect," which can cause deuterated compounds to have slightly different retention times in liquid chromatography compared to their non-deuterated analogs. nih.gov This chromatographic shift is a critical consideration during method development, as co-elution of the analyte and internal standard is ideal for effectively compensating for matrix effects. nih.gov Matrix effects, which are variations in ionization efficiency due to co-eluting compounds from the biological matrix, can be a significant source of error in LC-MS/MS assays. nih.gov While stable isotope-labeled internal standards are the preferred choice for mitigating these effects, careful validation is necessary to ensure that any chromatographic separation between the analyte and the internal standard does not compromise the accuracy and precision of the assay. nih.gov

Another consideration is the stability of the deuterium label. In some instances, deuterium atoms, particularly those attached to heteroatoms, can undergo back-exchange with hydrogen atoms from the solvent. sigmaaldrich.comnih.gov This would compromise the isotopic purity of the internal standard and lead to inaccurate quantification. Therefore, the position of deuterium labeling in the molecule is a critical aspect of its design and synthesis.

Use as an Internal Standard in Mass Spectrometry-Based Assays

This compound is specifically designed for use as an internal standard in the quantification of Y-27632 by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like Y-27632-d4 is considered the gold standard in quantitative bioanalysis due to its ability to accurately correct for variability throughout the analytical process, including sample extraction, chromatographic separation, and ionization. nih.gov

In a typical LC-MS/MS assay for Y-27632, both the analyte (Y-27632) and the internal standard (Y-27632-d4) are monitored using multiple reaction monitoring (MRM). This technique provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each compound. For instance, a published method for the analysis of Y-27632 in a cell culture medium utilized an MRM transition of m/z 248 > 95 for Y-27632. nih.gov The corresponding MRM transition for Y-27632-d4 would be shifted by 4 mass units (d4), thus allowing for their simultaneous detection and quantification without mutual interference.

The validation of a bioanalytical method using Y-27632-d4 as an internal standard would involve a rigorous assessment of several key parameters to ensure its reliability. These parameters, along with typical acceptance criteria as per regulatory guidelines, are outlined in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
AccuracyThe closeness of the mean test results to the true concentration of the analyte.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Matrix EffectThe direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor across different lots of matrix should be ≤ 15%
RecoveryThe extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the nominal concentration

The successful validation of such an assay ensures that the data generated is accurate, reliable, and reproducible, which is paramount for pharmacokinetic studies, drug metabolism research, and other applications where precise quantification of Y-27632 is required.

Emerging Research Directions and Future Prospects of Rho Associated Protein Kinase Inhibitor Y 27632

Exploration of ROCK-Independent Mechanisms of Action

While Y-27632 is a well-established inhibitor of Rho-associated kinases (ROCK1 and ROCK2), emerging research indicates that its biological effects may not be exclusively mediated through ROCK inhibition. nih.gov Studies on the conditional reprogramming of human foreskin keratinocytes (HFKs) have revealed that while other ROCK inhibitors can support the initial viability and adherence of these cells, Y-27632 is uniquely effective in promoting their long-term proliferation and maintaining an epidermal stem cell state. nih.gov Even with a double knockout of both ROCK1 and ROCK2, HFKs still depend on Y-27632 for propagation, suggesting the existence of ROCK-independent pathways. nih.gov This has led researchers to hypothesize that Y-27632 may have additional, as-yet-unidentified molecular targets that are crucial for its role in processes like cellular reprogramming and stem cell renewal. nih.gov Understanding these alternative mechanisms could provide deeper insights into the fundamental regulatory processes governing cell fate. nih.gov

Synergistic Research with Complementary Small Molecules and Biological Agents

The therapeutic potential of Y-27632 is being amplified through combination strategies with other small molecules and biological agents. This synergistic approach aims to enhance desired cellular responses and overcome limitations observed when using Y-27632 in isolation.

In the realm of regenerative medicine and cell therapy, Y-27632 is often used in conjunction with other compounds to direct cell fate and improve therapeutic outcomes. For instance, it is a key component in chemical cocktails used for the direct lineage reprogramming of fibroblasts into mature neurons, where it works alongside molecules like CHIR99021, RepSox, Forskolin, SP600125, Gö6983, and Valproic Acid. stemcell.comtocris.com Similarly, in the context of Graves' ophthalmopathy, studies have explored the combined antifibrotic effects of Y-27632 and simvastatin (B1681759) on orbital fibroblasts. nih.gov This research demonstrated that both agents inhibit TGF-β-induced myofibroblast differentiation, suggesting a potential synergistic therapeutic strategy for orbital fibrosis. nih.gov

The combination of Y-27632 with biological agents, such as growth factors, is also a promising area of investigation. One notable example is the potential therapeutic use of Y-27632 in conjunction with Bone Morphogenetic Protein 2 (BMP-2). nih.gov It is hypothesized that Y-27632 could enhance the initial migration and proliferation of stem/progenitor cells at a wound site, while BMP-2 would subsequently promote their osteogenic differentiation, leading to improved bone regeneration. nih.gov Another study investigated the potential synergistic effects of Y-27632 and Transforming Growth Factor-β3 (TGF-β3) on equine mesenchymal stromal cells, although no significant effects on proliferation or senescence were observed in this particular context. nih.govfrontiersin.org

Development of Novel Research Paradigms and Model Systems

The unique properties of Y-27632 have facilitated the development of innovative research models, particularly in the fields of stem cell biology and disease modeling. Its ability to enhance cell survival and prevent dissociation-induced apoptosis (anoikis) has been instrumental in establishing and maintaining complex in vitro systems. stemcell.commdpi.com

A significant application of Y-27632 is in the generation and culture of organoids, which are three-dimensional, self-organizing structures that mimic the architecture and function of native organs. tocris.comabcam.com For example, it is used as a component in the growth media for urothelial organoids and in protocols to generate brain organoids from human induced pluripotent stem cells (iPSCs). tocris.com These organoid models provide a more physiologically relevant platform for studying development, disease, and for drug screening compared to traditional two-dimensional cell cultures.

Furthermore, Y-27632 has proven valuable in animal models for preclinical research. Non-human primates, such as the cynomolgus monkey, are considered suitable models for evaluating cell-replacement therapies before human clinical trials. nih.gov Research has shown that Y-27632 effectively improves the colony formation efficiency of cynomolgus monkey embryonic stem (cyES) cells from single cells without compromising their pluripotency or genetic stability. nih.gov This demonstrates the utility of Y-27632 in improving primate ES cell culture systems and underscores the similarity in cellular responses between human and cynomolgus monkey ES cells, reinforcing the value of this animal model. nih.gov The use of Y-27632 in a rat model of benign prostatic hyperplasia (BPH) has also shown promise, where it was able to partially reverse prostatic hyperplasia and fibrosis. nih.gov

Unveiling New Physiological and Pathological Roles

Ongoing research continues to uncover novel physiological and pathological processes influenced by the Rho/ROCK signaling pathway, and consequently, by its inhibitor Y-27632. Initially recognized for its role in regulating the actin cytoskeleton, cell adhesion, and motility, the applications of Y-27632 have expanded into diverse areas of investigation. nih.gov

In the context of pathology, Y-27632 is being explored for its therapeutic potential in a range of diseases. For instance, in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), Y-27632 has been shown to increase the survival and promote neurite outgrowth of motor neurons in vitro. nih.gov In a mouse model of Huntington's disease, it improved motor performance. nih.gov Studies on benign prostatic hyperplasia (BPH) have revealed that Y-27632 can inhibit cell proliferation, fibrosis, and the epithelial-mesenchymal transition (EMT) in prostate cells, suggesting its potential as a therapeutic agent for this condition. nih.gov Furthermore, research on Graves' ophthalmopathy has indicated that Y-27632 can inhibit the differentiation of orbital fibroblasts into myofibroblasts, a key process in the development of orbital fibrosis. nih.gov

From a physiological standpoint, Y-27632 has been instrumental in elucidating the role of the ROCK pathway in various cellular functions. For example, it has been used to study the proliferation and migration of human periodontal ligament stem cells (PDLSCs), where it was found to enhance these processes and maintain stemness, potentially through the ERK signaling pathway. nih.gov In the field of auditory research, Y-27632 has demonstrated a regenerative effect on excitotoxic trauma in organotypic cultures of the cochlea, promoting the growth of axons and the formation of synapses. nih.gov

Optimization of Research Protocols for Enhanced Efficacy

To maximize the benefits of Y-27632 in various research applications, efforts are ongoing to optimize treatment protocols. This includes refining the timing and duration of exposure to the compound to achieve desired cellular outcomes while minimizing potential off-target or adverse effects.

A key area of optimization has been in the culture and manipulation of stem cells. For instance, in the context of human embryonic stem cell (hESC) recovery after fluorescence-activated cell sorting (FACS), applying Y-27632 post-sort has been shown to improve cell recovery without affecting pluripotency. plos.org Interestingly, pre-treatment with Y-27632 did not show the same beneficial effect for the hESC lines examined in that particular study. plos.org However, for cryopreservation, pre-treatment has been reported to aid in the survival of hESCs. plos.org Some studies suggest that the pro-survival effects of Y-27632 may be most beneficial when its use is limited to a 24-hour period, as prolonged exposure could potentially induce detachment and apoptosis in already attached cells. frontiersin.org

The method of application is also a subject of optimization. Recent evidence suggests that incorporating Y-27632 into both the culture media and the matrix (such as Matrigel) can lead to a greater increase in cell survival after cryopreservation and passaging, compared to its addition to the media alone. plos.org Furthermore, research on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has shown that pre-treatment with Y-27632 before transplantation can improve their engraftment rate in a mouse model of myocardial infarction. nih.gov This protocol provides a simple and effective method to potentially enhance the efficacy of cardiac cell therapy. nih.gov

The following interactive data table summarizes key research findings related to the optimization of Y-27632 protocols.

ApplicationCell TypeKey FindingReference
Post-FACS Recovery Human Embryonic Stem Cells (hESCs)Application of Y-27632 after sorting improves cell recovery. plos.org
Cryopreservation Human Embryonic Stem Cells (hESCs)Pre-treatment with Y-27632 aids in survival. plos.org
Cell Culture Human Embryonic Stem Cells (hESCs)Limiting Y-27632 treatment to 24 hours may optimize pro-survival effects. frontiersin.org
Cell Engraftment Human iPSC-derived CardiomyocytesPre-treatment with Y-27632 prior to transplantation improves engraftment. nih.gov
Matrix Application Human Embryonic Stem Cells (hESCs)Combining Y-27632 in both media and matrix enhances survival. plos.org

Q & A

Q. What is the primary research application of Y-27632-d4 Dihydrochloride Hydrate?

this compound is a deuterated isotopologue of the ROCK (Rho-associated coiled-coil kinase) inhibitor Y-27632. It is primarily used in mechanistic studies to track metabolic stability, pharmacokinetics, and isotope effects in cellular assays. The deuterium labeling allows researchers to distinguish endogenous vs. exogenous compound activity in mass spectrometry-based analyses, particularly in studies involving Rho-kinase signaling pathways, cytoskeletal dynamics, or apoptosis regulation .

Q. How should this compound be reconstituted for in vitro experiments?

  • Solubility : The compound is soluble in water (~1 mg/mL), DMSO (~30 mg/mL), and ethanol (~1 mg/mL). Prepare stock solutions by dissolving in an inert gas-purged solvent to prevent oxidation .
  • Storage : Aliquot and store at -20°C to avoid freeze-thaw cycles. For long-term stability, lyophilized powder should be kept in a desiccator at 4°C .
  • Validation : Confirm solubility and stability using HPLC-UV (e.g., C18 column, 254 nm detection) to ensure no degradation before use .

Advanced Research Questions

Q. How does deuterium labeling in Y-27632-d4 affect its pharmacokinetic parameters compared to the non-deuterated form?

Deuterium incorporation at specific positions (e.g., methyl or ethyl groups) can alter metabolic stability by reducing CYP450-mediated oxidation (a "deuterium isotope effect"). This increases the compound’s half-life in vivo, which must be accounted for in dose-response studies. Researchers should compare AUC (area under the curve) and clearance rates between Y-27632 and Y-27632-d4 using LC-MS/MS in plasma or tissue homogenates .

Q. What experimental controls are critical when using Y-27632-d4 to ensure specificity in ROCK inhibition assays?

  • Positive/Negative Controls : Include non-deuterated Y-27632 to confirm deuterium does not alter target binding. Use a ROCK-negative cell line (e.g., CRISPR-edited ROCK1/2 knockouts) to rule out off-target effects.
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., PKIS kinase assay) to validate selectivity, as ROCK inhibitors may cross-react with PKA or PKC isoforms .
  • Concentration Gradient : Test a range (0.1–50 μM) to identify saturating vs. suboptimal doses, as excessive concentrations can induce nonspecific cytotoxicity .

Q. How can researchers resolve discrepancies in reported IC50 values for Y-27632-d4 across different cell lines?

Variations in IC50 often arise from:

  • Cell Permeability : Differences in efflux pump expression (e.g., P-glycoprotein) affect intracellular drug accumulation. Measure intracellular concentrations via LC-MS.
  • ROCK Isoform Expression : Use qPCR or Western blotting to quantify ROCK1 vs. ROCK2 levels, as their inhibition profiles may differ.
  • Assay Conditions : ATP concentrations in kinase assays should match physiological levels (1–5 mM). Higher ATP reduces apparent inhibitor potency due to competitive binding .

Q. What methodologies validate the isotopic purity of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 324.26 (calculated for C₁₄H₁₉D₄N₃O·2HCl·H₂O) with <2% non-deuterated contamination.
  • NMR Spectroscopy : Deuterium incorporation eliminates proton signals at labeled positions (e.g., absence of -CH₃ peaks in ¹H-NMR at δ 1.2–1.5 ppm) .
  • Isotopic Enrichment Analysis : Use isotope ratio mass spectrometry (IRMS) to verify ≥98% deuterium at specified sites .

Data Contradiction Analysis

Q. Why do some studies report conflicting effects of Y-27632-d4 on cell migration?

Discrepancies may stem from:

  • Cell Type-Specific Signaling : Epithelial vs. mesenchymal cells exhibit divergent Rho/ROCK pathway dependencies.
  • Concentration Thresholds : Low doses (1–10 μM) inhibit ROCK-mediated actomyosin contraction, promoting migration, while high doses (>20 μM) disrupt focal adhesions, impairing motility.
  • Experimental Endpoints : Time-lapse imaging (short-term) vs. transwell assays (long-term) capture different phases of migration .

Methodological Best Practices

  • Dose Optimization : Pre-treat cells for 30–60 minutes before assays to ensure ROCK inhibition.
  • Combination Studies : Pair with RhoA activators (e.g., lysophosphatidic acid) to study pathway crosstalk.
  • Data Normalization : Express results relative to vehicle controls and normalize to cell viability (e.g., MTT assay) to exclude cytotoxicity artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.